2-(3,4,5-三甲氧基苯基)乙醇

描述

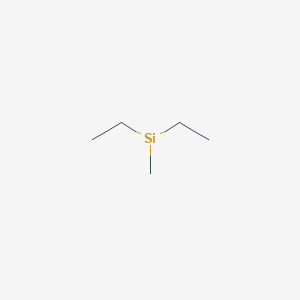

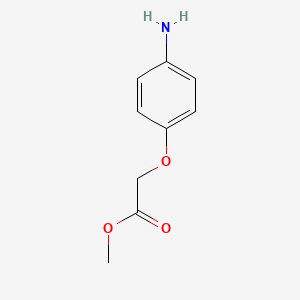

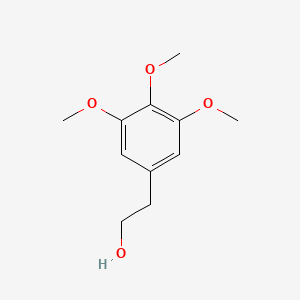

“2-(3,4,5-Trimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C11H16O4 . Its average mass is 212.242 Da and its monoisotopic mass is 212.104858 Da .

Molecular Structure Analysis

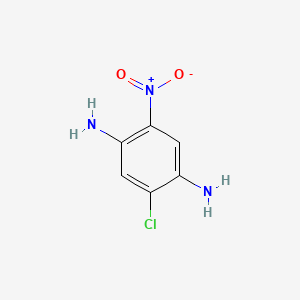

The molecular structure of “2-(3,4,5-Trimethoxyphenyl)ethanol” consists of a phenyl ring with three methoxy groups attached at the 3rd, 4th, and 5th positions, and an ethanol group attached at the 2nd position .Physical And Chemical Properties Analysis

“2-(3,4,5-Trimethoxyphenyl)ethanol” has a melting point of 100℃ and a boiling point of 179-180 °C (Press: 11 Torr). Its density is 1.106±0.06 g/cm3 (20 ºC 760 Torr). The pKa is predicted to be 14.72±0.10 .科学研究应用

有效药效团

三甲氧基苯基 (TMP) 基团,包括“2-(3,4,5-三甲氧基苯基)乙醇”,在许多具有不同生物活性的有效药剂中充当药效团 . 该部分在各种研究中普遍存在于分子结构中,表现出显著的多重活性或特定靶向性 .

抗癌作用

含有 TMP 基团的化合物通过有效抑制微管蛋白、热休克蛋白 90 (Hsp90)、硫氧还蛋白还原酶 (TrxR)、组蛋白赖氨酸特异性去甲基化酶 1 (HLSD1)、激活素受体样激酶 2 (ALK2)、P-糖蛋白 (P-gp) 和血小板衍生生长因子受体 β,表现出显著的抗癌作用 . 此外,一组新型 TMP 基类似物被合成并利用肝癌细胞系 (HepG2) 筛选其细胞毒性活性 .

抗菌和抗真菌特性

某些带有 TMP 的化合物表现出良好的抗真菌和抗菌特性,包括对幽门螺杆菌和结核分枝杆菌的活性 .

抗病毒活性

有关于 TMP 基化合物抗病毒活性的报道,这些化合物对获得性免疫缺陷综合征 (AIDS) 病毒、丙型肝炎病毒和流感病毒等病毒具有潜在的抗病毒活性 .

抗寄生虫剂

含有 TMP 药效团的化合物也显示出对利什曼原虫、疟疾和锥虫的显着功效,表明它们作为抗寄生虫剂的潜力 .

抗炎、抗阿尔茨海默病、抗抑郁和抗偏头痛特性

这些化合物与抗炎、抗阿尔茨海默病、抗抑郁和抗偏头痛特性有关,从而扩展了它们的治疗范围 .

自由基清除和神经毒性抑制

合成的关键策略涉及缩合反应和偶联反应,生成反式-3,4,5-三甲氧基肉桂酰胺。 它们被评估用于自由基清除、对培养神经元的抑制神经毒性作用和小鼠的抗麻醉活性 .

杂环查耳酮的合成

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which includes 2-(3,4,5-trimethoxyphenyl)ethanol, have been found to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It’s known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . The specific interactions between 2-(3,4,5-Trimethoxyphenyl)ethanol and these targets need further investigation.

Biochemical Pathways

Given the targets inhibited by tmp-bearing compounds, it can be inferred that 2-(3,4,5-trimethoxyphenyl)ethanol may affect pathways related to cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation .

Result of Action

It may also have anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHJWVUNNCFNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442090 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37785-48-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。